Sodium 1-methyl cis-camphorate
Description
Origin and Biosynthetic Context of Camphor (B46023) and its Derivatives
Camphor is a bicyclic monoterpene ketone naturally produced by several plants, most notably the camphor tree (Cinnamomum camphora). researchgate.net Its biosynthesis is a multi-step enzymatic process that begins with common precursors in the terpenoid pathway. wikipedia.orgresearchgate.net The synthesis starts from geranyl pyrophosphate (GPP), which is formed from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com
The key steps in the biosynthetic pathway to camphor are as follows:
Cyclization: Geranyl pyrophosphate (GPP) undergoes cyclization to form bornyl pyrophosphate. wikipedia.org This reaction is catalyzed by the enzyme bornyl diphosphate synthase (BPPS). researchgate.nettandfonline.com
Hydrolysis: The bornyl pyrophosphate is then hydrolyzed to produce borneol. wikipedia.org
Oxidation: Finally, borneol is oxidized by the enzyme borneol dehydrogenase (BDH) to yield camphor. researchgate.net
This natural pathway produces stereospecific camphor, typically (+)-camphor in the camphor tree. wikipedia.org Camphor can be further oxidized, for instance by nitric acid, to yield camphoric acid. wikipedia.org Sodium 1-methyl cis-camphorate is a salt of a mono-methyl ester of this camphoric acid, created through synthetic modification of the naturally derived precursor.
Chemical Structural Foundations and Stereochemical Considerations of this compound
The chemical identity of this compound is defined by its unique molecular structure, which originates from the rigid framework of camphor. Its properties are well-documented in chemical databases.
| Property | Value |
| IUPAC Name | sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
| CAS Number | 61043-04-7 |
| Molecular Formula | C₁₁H₁₇NaO₄ |
| Molecular Weight | 236.24 g/mol |
| Parent Acid | (1R,3S)-3-(methoxycarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid |
Data sourced from PubChem CID 23705105. mdpi.com
The structure is based on a cyclopentane (B165970) ring with three methyl groups and two carboxylate groups, derived from the cleavage of one of the rings in the original bicyclic camphor structure. The term "cis" indicates that the two carboxylate groups are on the same side of the cyclopentane ring. The stereochemistry, designated as (1R, 3S), defines the specific three-dimensional arrangement of the substituents at the chiral centers of the cyclopentane ring. This precise spatial orientation is a direct consequence of its synthesis from a specific enantiomer of camphor and is critical for its application in stereoselective chemical processes.
Significance of Camphor-Derived Chiral Scaffolds in Modern Organic Chemistry
The rigid, stereochemically defined structure of camphor and its derivatives makes them highly valuable as "chiral pool" starting materials in modern organic chemistry. researchgate.netbenthamdirect.comresearchgate.net A chiral pool refers to the collection of inexpensive, readily available enantiomerically pure natural products that can be used as starting materials for the synthesis of complex target molecules. benthamdirect.com Camphor is an exemplary member of this pool, as both its (+)-(1R) and (-)-(1S) enantiomers are commercially available. researchgate.net
The utility of camphor-derived scaffolds, including those from camphoric acid, stems from several key attributes:
Pre-defined Stereochemistry: The inherent chirality of camphor allows chemists to introduce specific stereocenters into a new molecule, a crucial requirement in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netnordmann.global
Structural Rigidity: The bicyclic or, in the case of its derivatives, the substituted monocyclic framework provides a predictable and stable scaffold upon which to build more complex structures. chim.it
Functionalization Potential: The camphor skeleton can be functionalized at multiple positions (C-3, C-5, C-8, C-9, and C-10), allowing for the creation of a diverse range of derivatives. researchgate.netbenthamdirect.com
These attributes have led to the widespread use of camphor derivatives as chiral auxiliaries . acs.orgresearchgate.netspringerprofessional.de A chiral auxiliary is a temporary molecular fragment that is attached to a non-chiral starting material to guide a chemical reaction to produce a single, desired enantiomer of the product. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. Camphor-derived auxiliaries have been successfully employed in numerous asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, new chiral ligands based on camphoric acid have been synthesized and used as catalysts in enantioselective reactions. nih.gov The predictable stereochemical control offered by these scaffolds is a powerful tool for the efficient synthesis of enantiomerically pure compounds. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
61043-04-7 |
|---|---|
Molecular Formula |
C11H17NaO4 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
sodium;(1R,3S)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4;/h7H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1/t7-,11+;/m0./s1 |
InChI Key |
PKYIOHOCVMTMTM-VNYQHEISSA-M |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)[O-])C(=O)OC.[Na+] |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Elucidation Involving Sodium 1 Methyl Cis Camphorate Precursors
Mechanistic Investigations of Reductions by Dissolving Metals
The reduction of camphor (B46023) and its derivatives by dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch-type reduction), is a classic transformation that proceeds through a distinct electronation-protonation mechanism. rsc.org This method offers a powerful way to generate specific alcohol isomers from the parent ketone.
The reaction is initiated by the transfer of a solvated electron from the metal (e.g., Na) to the carbonyl group of camphor. This single-electron transfer (SET) results in the formation of a ketyl, a non-planar anion radical intermediate. rsc.org The fate of this intermediate is dependent on the reaction conditions.
In the absence of an excess of metal: The anion radical is protonated by a proton source, typically an alcohol added to the ammonia solution or ammonia itself. rsc.orgbyjus.com This generates a neutral radical, which then accepts a second electron from another metal atom to form an alkoxide anion. A final protonation step yields the alcohol product.
In the presence of a large excess of metal: A second electron transfer may occur before the initial protonation, leading to the formation of a dianion intermediate. rsc.org This dianion is then protonated twice to give the final product.
The stereochemical outcome of the reduction is influenced by the steric environment of the camphor molecule. The bulky bicyclic structure hinders the approach of the solvated electrons and the proton source, leading to a preferential formation of one diastereomer over the other.
| Stage | Mechanism | Intermediate Species |
| Initiation | Single-Electron Transfer (SET) from Na to camphor carbonyl | Ketyl (anion radical) |
| Propagation (Low Metal Conc.) | 1. Protonation2. Second SET3. Second Protonation | Neutral radical, then alkoxide anion |
| Propagation (High Metal Conc.) | 1. Second SET2. Double Protonation | Dianion |
| Termination | Final protonation | Diastereomeric alcohols (e.g., borneol, isoborneol) |
Carbocationic Rearrangements in Camphor Derivatives
The rigid, strained bicyclo[2.2.1]heptane skeleton of camphor makes its derivatives highly susceptible to carbocationic rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgmdpi.com These rearrangements are driven by the release of ring strain and the formation of more stable carbocationic intermediates (e.g., a secondary carbocation rearranging to a more stable tertiary one). youtube.comyoutube.com Such reactions are pivotal in the synthesis of various terpenoids and have been a subject of fascination for over a century. nih.gov
A classic example is the conversion of isoborneol (B83184) to camphene (B42988), which involves the formation of a secondary carbocation upon protonation of the hydroxyl group and subsequent elimination of water. wikipedia.orgyoutube.com This carbocation then undergoes a 1,2-shift, where a methyl group or a C-C bond migrates to the adjacent positively charged carbon, leading to a rearranged, more stable tertiary carbocation that ultimately forms camphene after deprotonation. youtube.com
These rearrangements are not random; they are governed by stereoelectronic factors. The migration of a bond typically occurs when it is anti-periplanar to the leaving group, allowing for optimal orbital overlap in the transition state. nih.gov The complex and sometimes deep-seated skeletal rearrangements observed in camphor derivatives, such as those involving camphorquinone (B77051), can lead to the formation of unique tricyclic ring systems. nih.govsemanticscholar.org The driving forces remain the relief of strain and the anti-periplanar nature of the migrating C-C bonds. nih.gov
| Precursor | Conditions | Key Rearrangement | Product |
| Isoborneol | Acidic (e.g., H₂SO₄) | Wagner-Meerwein (bond migration) | Camphene |
| α-Pinene | Gaseous HCl | Wagner-Meerwein | Bornyl chloride |
| Camphene | Acidic | Wagner-Meerwein (hydride shift) | Isobornyl derivatives |
| Allylated Camphorquinone Diol | Iodine or Bromine | Deep-seated skeletal rearrangement | Tricyclic ring system |
Intramolecular Cyclization and Cleavage Mechanisms
The functional groups and inherent strain within camphor precursors can facilitate intramolecular reactions, leading to either the formation of new rings (cyclization) or the breaking of existing ones (cleavage).
A prime example of cleavage is the oxidative ring-opening of camphor with strong oxidizing agents like nitric acid to produce camphoric acid, a direct precursor to its ester derivatives. wikipedia.orgslideshare.net This reaction breaks the C1-C2 bond of the camphor skeleton, opening one of the rings to form a monocyclic dicarboxylic acid. slideshare.net The mechanism involves the oxidation of the ketone to an intermediate that undergoes cleavage. More complex cleavage mechanisms have also been observed; for instance, under specific acylation conditions, cleavage of the C1–C7 bond of the bicycloheptane (B81988) skeleton can occur, followed by a 1,2-hydride shift. msu.ru
Intramolecular cyclizations are also prevalent. Carbocationic intermediates generated during reactions can be "trapped" by internal nucleophiles. For example, carbocations formed during the Beckmann fragmentation of camphor-derived oximes bearing a carboxylic group can undergo intramolecular lactonization, forming new oxygen-containing cycles. researchgate.net Similarly, electrophilic addition to an appended double bond in a camphorquinone derivative can initiate a cascade, where an internal hydroxyl group acts as a nucleophile, leading to the formation of a spirocyclic oxetane. nih.gov
Chirality Transfer and Induction Mechanisms in Catalytic Processes
The inherent chirality of camphor has made it a cornerstone of asymmetric synthesis, where it and its derivatives are used as chiral auxiliaries, ligands, or organocatalysts to control the stereochemical outcome of a reaction. benthamdirect.comscielo.org.za Asymmetric induction is the process by which a chiral feature in the substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereoisomer over another. wikipedia.org
In one common strategy, a chiral auxiliary derived from camphor is covalently attached to the substrate. The bulky and stereochemically defined structure of the camphor unit then sterically directs the approach of a reagent to one face of the molecule. For example, in the asymmetric reduction of α-keto esters attached to a camphor-derived diol auxiliary, the stereochemical outcome is controlled by chelation. acs.org A metal cation from the hydride reagent coordinates to both the C10 hydroxyl group of the auxiliary and the carbonyl groups of the substrate. This locks the molecule into a rigid conformation, forcing the hydride to attack from the less hindered face, resulting in high diastereoselectivity. acs.org
This principle of chirality transfer is fundamental to many catalytic processes. Camphor-derived ligands are used to create chiral environments around metal centers in catalysts, while camphor-based organocatalysts create chiral pockets that activate and orient substrates for stereoselective transformations. benthamdirect.comscielo.org.za The transfer of chirality can also be observed in supramolecular chemistry, where the camphor moiety can induce helicity in liquid crystal phases. nih.gov
Computational Approaches to Elucidating Reaction Pathways
The complexity of the reaction mechanisms involving camphor precursors, particularly the subtle energetic differences between competing rearrangement pathways, makes them ideal subjects for computational investigation. nih.gov Density Functional Theory (DFT) and other quantum-chemical methods have become indispensable tools for elucidating these reaction pathways, confirming product structures, and rationalizing experimental observations. jmaterenvironsci.comnih.gov
Computational studies have been used to model the rearrangement of camphene hydrochloride to isobornyl chloride, helping to resolve uncertainties about the configurations of the molecules and testing various mechanistic possibilities. nih.gov By calculating the energies of intermediates and transition states, researchers can map out the entire reaction energy profile.
In more complex cases, such as the formation of by-products during the synthesis of bromocamphor derivatives, computational techniques have been crucial. For example, a combination of NMR analysis and DFT-level calculations was used to confirm the structure of a minor product formed through a series of Wagner-Meerwein, 2,3-exo, and 6,2- shifts. scielo.org.za The computational analysis generated potential pathways and provided support for the most plausible mechanism leading to the observed product. scielo.org.za These computational approaches not only support experimental findings but also provide predictive power, guiding the design of new synthetic routes and catalysts. nih.gov
Advanced Spectroscopic Characterization of Sodium 1 Methyl Cis Camphorate and Its Analogs
Chiroptical Spectroscopy: Circularly Polarized Luminescence (CPL) and Electronic Circular Dichroism (ECD)
Chiroptical spectroscopic methods are indispensable for probing the stereochemical properties of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light, providing information about the ground-state electronic structure and absolute configuration of a chiral molecule. Circularly Polarized Luminescence (CPL) is the emission analog of ECD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore, thus offering insights into the stereochemistry of the excited state.
For carboxylic acids, analysis using chiroptical spectroscopy can be complicated by the formation of aggregates through hydrogen bonding, which can alter the observed spectra. The conversion of chiral carboxylic acids to their corresponding sodium salts, such as in Sodium 1-methyl cis-camphorate, can be advantageous as it minimizes these aggregation effects, leading to simpler and more readily interpretable spectra acs.orgnih.gov.
The ECD spectrum of a camphor (B46023) derivative is typically characterized by Cotton effects corresponding to electronic transitions. For instance, the n → π* transition of the carbonyl group in the camphor moiety gives rise to a characteristic CD signal. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry of the molecule. In a study involving (1R,3S)-camphoric acid, a significant enhancement of the circular dichroism signal was observed when the molecule was encapsulated within a stereodynamic supramolecular cage, demonstrating a method to amplify the chiroptical response of dicarboxylic acids acs.orgnih.gov.
Table 1: Representative Chiroptical Data for Camphor Analogs
| Compound | Technique | λmax (nm) | Δε (M-1cm-1) or glum | Solvent |
|---|---|---|---|---|
| (1R,3S)-Camphoric Acid (in supramolecular cage) | ECD | ~314 | Enhanced negative Cotton effect | DMSO |
| Generic Camphor Derivative | ECD | ~290 | Variable | Methanol (B129727) |
| Generic Chiral Carboxylic Acid Sodium Salt | ECD | Variable | Simplified spectrum vs. free acid | Water |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.
FTIR Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups. For this compound, the FTIR spectrum is expected to be dominated by absorptions from the carboxylate and ester moieties. The strong C=O stretching vibration of a carboxylic acid (typically around 1700-1725 cm⁻¹) is absent and replaced by two characteristic bands for the carboxylate anion: a strong asymmetric stretching vibration (νas(COO⁻)) typically in the 1540–1650 cm⁻¹ region and a weaker symmetric stretching vibration (νs(COO⁻)) in the 1360–1450 cm⁻¹ region spectroscopyonline.com. The presence of the methyl ester group will give rise to a strong C=O stretching band around 1735-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ range ijesd.orgmasterorganicchemistry.com. The aliphatic C-H stretching and bending vibrations of the camphor backbone and the methyl group will appear in their characteristic regions (2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively).
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C-C backbone of the camphor structure would be expected to show distinct signals in the Raman spectrum. The carboxylate and ester C=O stretching vibrations are also Raman active. Raman spectroscopy can be a powerful complementary technique to FTIR for the complete vibrational analysis of this compound and its analogs researchgate.net.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected FTIR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |
|---|---|---|---|---|
| C-H Stretch | Aliphatic (camphor backbone, -CH3) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O Stretch | Methyl Ester | 1735-1750 | 1735-1750 | Strong |
| Asymmetric COO- Stretch | Sodium Carboxylate | 1540-1650 | 1540-1650 | Strong (FTIR), Weaker (Raman) |
| Symmetric COO- Stretch | Sodium Carboxylate | 1360-1450 | 1360-1450 | Weaker (FTIR), Stronger (Raman) |
| C-O Stretch | Ester | 1000-1300 | 1000-1300 | Medium |
| C-C Stretch | Camphor Backbone | 800-1200 | 800-1200 | Weak-Medium (FTIR), Strong (Raman) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, and two-dimensional (2D) NMR techniques can establish connectivity between atoms.
For this compound, the ¹H NMR spectrum would show distinct signals for the methyl groups of the camphor backbone and the methyl group of the ester functionality. The protons on the bicyclic ring system would appear as a series of complex multiplets due to intricate spin-spin coupling. The chemical shift of the methyl ester protons is expected to be a singlet around 3.7 ppm aocs.org.
The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the carboxylate and ester carbonyl carbons (typically in the range of 170-185 ppm), the carbons of the camphor skeleton, and the methyl carbons.
NMR is particularly crucial for stereochemical assignment. The cis relationship of the substituents on the cyclopentane (B165970) ring of the camphor backbone can be confirmed using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of whether they are bonded to each other. For the cis isomer, NOEs would be expected between protons on the same face of the ring system. Furthermore, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can be a powerful tool to distinguish between diastereomers by comparing the calculated shifts with experimental data nih.gov.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Methyl Camphorate Structure
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Carboxylate) | - | ~180-185 |
| C=O (Ester) | - | ~170-175 |
| -OCH3 | ~3.7 (s) | ~52 |
| Camphor Backbone CH | ~1.5-3.0 (m) | ~40-60 |
| Camphor Backbone CH2 | ~1.2-2.5 (m) | ~20-40 |
| Camphor Backbone C(CH3)2 | - | ~45-55 |
| Camphor Backbone -CH3 | ~0.8-1.2 (s) | ~10-25 |
Note: Predicted values are based on data for camphoric acid and related methyl esters. Actual values may vary.
High-Resolution Mass Spectrometry in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule and its fragments. This is a critical tool for confirming the molecular formula of a compound.
For this compound (C₁₁H₁₅NaO₄), the expected monoisotopic mass of the molecular ion [M]⁻ (as the carboxylate) would be C₁₁H₁₅O₄⁻. In positive ion mode, one might observe the sodium adduct [M+Na]⁺ or other cluster ions. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways in negative ion mode could involve the loss of the methyl group (•CH₃), methanol (CH₃OH), or carbon dioxide (CO₂). In positive ion mode with a sodium adduct, fragmentation might be less straightforward, but could involve losses of neutral molecules. The fragmentation of esters often involves cleavage of the bond next to the carbonyl group libretexts.org. The study of fragmentation patterns of sodium carboxylates can be complex due to the formation of cluster ions cdnsciencepub.comnih.gov.
Table 4: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₅NaO₄)
| Ion | Formula | Theoretical Exact Mass (m/z) | Mode |
|---|---|---|---|
| [M-Na]⁻ | C₁₁H₁₅O₄⁻ | 211.0976 | Negative |
| [M+Na]⁺ | C₁₁H₁₅Na₂O₄⁺ | 257.0788 | Positive |
| [M-Na-CH₃]⁻ | C₁₀H₁₂O₄⁻• | 196.0741 | Negative |
| [M-Na-CO₂]⁻ | C₁₀H₁₅O₂⁻ | 167.1077 | Negative |
Crystallographic and Structural Elucidation of Sodium 1 Methyl Cis Camphorate and Its Solid State Forms
Single Crystal X-ray Diffraction (SXRD) Analysis of Crystal Structures
For a chiral compound like Sodium 1-methyl cis-camphorate, which is derived from camphoric acid, a key aspect of its structural analysis is the determination of its absolute configuration. wikipedia.org SXRD is the most reliable method for this purpose. By analyzing the anomalous scattering of X-rays, the absolute stereochemistry of the chiral centers within the molecule can be established. This is particularly important for understanding its biological activity and ensuring enantiomeric purity.
The conformation of the molecule, describing the rotation about its single bonds, is also elucidated through SXRD. For this compound, this would reveal the puckering of the cyclopentane (B165970) ring and the orientation of the methyl and carboxylate groups. This detailed conformational information is vital for computational modeling and for understanding how the molecule interacts with its environment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2045.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.215 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an SXRD experiment. Actual data for this compound is not currently available.
The way molecules are arranged in a crystal, known as the crystal packing, is determined by a variety of intermolecular interactions. These non-covalent forces, such as hydrogen bonds, ionic interactions, and van der Waals forces, play a critical role in the stability and physical properties of the crystal. mdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It is particularly valuable for identifying different crystalline forms of a compound, a phenomenon known as polymorphism. wjpls.orgnih.gov Polymorphs of a substance have the same chemical composition but different crystal structures, which can lead to significant differences in their physical properties, such as solubility and stability. nih.gov
For this compound, PXRD would be the primary tool to screen for and identify any potential polymorphs. Each polymorph would produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By systematically studying the effects of different crystallization conditions (e.g., solvent, temperature, and pressure) on the resulting solid, a comprehensive understanding of the polymorphic landscape of the compound could be developed.
Phase analysis by PXRD is also crucial for quality control, ensuring the purity of a desired crystalline phase and detecting any unwanted crystalline or amorphous impurities.
Table 2: Hypothetical PXRD Peak List for a Polymorphic Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 18.3 | 4.84 | 78 |
| 20.5 | 4.33 | 62 |
| 25.1 | 3.54 | 35 |
Note: This table represents a hypothetical PXRD peak list and is for illustrative purposes only. Actual data for this compound is not available.
Supramolecular Organization in Chiral Gels Derived from Camphoric Acid Salts
Camphoric acid and its derivatives are known to be effective gelators, capable of forming supramolecular gels in various solvents. beilstein-journals.orgnih.gov These gels are formed through the self-assembly of the molecules into a three-dimensional network that entraps the solvent. beilstein-journals.orgwhiterose.ac.uk The formation and properties of these gels are highly dependent on the supramolecular organization of the gelator molecules, which is driven by non-covalent interactions.
Salts of camphoric acid have been shown to form chiral gels, where the chirality of the molecule is transferred to the macroscopic gel structure. beilstein-journals.org The study of the supramolecular organization in these gels often involves a combination of techniques, including microscopy, spectroscopy, and diffraction methods. While single crystals suitable for SXRD are not present in a gel, PXRD can provide information about the local ordering of the molecules within the gel network. Understanding the principles of self-assembly in these systems provides a basis for the rational design of new soft materials with tailored properties.
Applications of Sodium 1 Methyl Cis Camphorate and Camphor Derived Compounds in Advanced Chemical and Materials Science
Development of Chiral Catalysts for Asymmetric Transformations
The rigid bicyclic framework of camphor (B46023) provides a well-defined stereochemical environment, making its derivatives highly effective as chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in asymmetric synthesis. chim.itresearchgate.net These catalysts are instrumental in producing enantiomerically pure compounds, which is critical in fields such as pharmacology and materials science.
Camphor-derived ligands, including those based on pyridine (B92270) and diamines, have been successfully employed in a variety of metal-catalyzed reactions. nih.govrsc.org For instance, camphor-based pyridine ligands have shown notable enantioselectivities in reactions like allylic oxidations and carbonyl additions with organozinc reagents. rsc.org Similarly, thiourea (B124793) organocatalysts derived from camphor-based diamines have been evaluated for their catalytic activity in conjugate addition reactions, achieving high enantioselectivity.
Furthermore, camphor-derived α′-hydroxy enones have been utilized in asymmetric Diels-Alder reactions, where they can be activated by both Lewis and Brønsted acids to control the stereochemical outcome. acs.org Chiral oxaziridines derived from camphor, such as camphorsulfonyl oxaziridine, are used for asymmetric hydroxylations of enolates, a key step in the total synthesis of complex molecules like paclitaxel (B517696) (Taxol). wikipedia.org The evaluation of camphor-derived ligands in the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction, has also been reported, yielding versatile β-nitroalcohols with moderate to good enantioselectivity. scielo.org.za
| Camphor-Derived Catalyst Type | Asymmetric Reaction | Key Findings/Performance | Reference |
|---|---|---|---|
| Thiourea Organocatalysts from Diamines | Conjugate addition of 1,3-dicarbonyls to trans-β-nitrostyrene | High enantioselectivity, with endo-1,3-diamine derived catalyst achieving 91.5:8.5 er. | nih.gov |
| Pyridine-based Ligands | Carbonyl additions with organozinc reagents | Demonstrated interesting and useful levels of enantioselectivity. | rsc.org |
| Camphorsulfonyl Oxaziridine | Asymmetric hydroxylation of enolates | Enables stereoselective synthesis of acyloins; applied in Holton's Taxol synthesis. | wikipedia.org |
| Copper(II) Complexes with Camphor-derived Ligands | Henry (Nitro-aldol) Reaction | Achieved moderate to excellent yields and moderate enantioselectivity. | scielo.org.za |
Integration into Solid Polymer Electrolytes for Energy Storage Applications
The development of safer, high-performance solid-state batteries is a major goal in energy storage research. Solid polymer electrolytes (SPEs) are a promising alternative to flammable liquid electrolytes. chalmers.senih.gov Recent research has demonstrated the successful use of chiral salts derived from camphorsulfonic acid in poly(ethylene oxide) (PEO)-based SPEs for solid-state lithium metal batteries. chalmers.seresearchgate.net
In these systems, the unique chiral structure of the camphor-derived anion plays a crucial role. While the widely used bis(trifluoromethanesulfonyl)imide (TFSI) anion is highly mobile, leading to cell polarization, the camphor-derived anions offer a different approach. Studies have shown that SPEs incorporating these chiral salts exhibit good ionic conductivities (approximately 10⁻⁴ S cm⁻¹) at elevated temperatures (70 °C) and, importantly, high cation transference numbers (around 0.5). chalmers.seresearchgate.net A high cation transference number indicates that the lithium ions are the primary charge carriers, which is essential for efficient battery performance and mitigating the formation of dendrites.
The investigation into these camphor-derived salts opens a new pathway for designing novel electrolytes for high-performance solid-state batteries, focusing on the chemical structure of the anion to control ion transport properties. chalmers.se
| Electrolyte System | Key Component | Ionic Conductivity (at 70 °C) | Cation Transference Number (at 70 °C) | Reference |
|---|---|---|---|---|
| PEO-based Solid Polymer Electrolyte | Chiral salts from camphorsulfonic acid | ~10⁻⁴ S cm⁻¹ | ~0.5 | chalmers.seresearchgate.net |
Precursors for Complex Molecule Synthesis in Biotechnology
Camphor's well-defined, rigid, and chiral structure makes it an invaluable starting material in the total synthesis of complex natural products. nih.govrsc.orgresearchgate.net Its utility as a "chiral pool" feedstock allows chemists to construct intricate molecular architectures with precise stereochemical control. Functionalized camphor derivatives serve as ideal synthetic precursors for various topologically complex molecules. ingentaconnect.comescholarship.org
A notable example is the use of functionalized camphor derivatives, such as 8-hydroxycamphor, in a unified synthesis of nine longiborneol (B1213909) sesquiterpenoids. escholarship.org This strategy involves a scaffold rearrangement process to access the key camphor-based intermediate, which then allows for the rapid construction of the target skeleton. The synthesis of camphor itself was a landmark achievement in the early days of organic chemistry, demonstrating the complexity of natural product synthesis. lkouniv.ac.in
The ability to introduce functionality at various positions on the camphor skeleton (C-3, C-5, C-8, C-9, and C-10) provides synthetic chemists with versatile building blocks for constructing a wide array of natural products and bioactive molecules. ingentaconnect.com This "functionalized camphor" strategy is a powerful tool in biotechnology and medicinal chemistry for accessing novel compounds with potential therapeutic applications.
Functional Materials Design utilizing Chiral Scaffolds
The intrinsic chirality of the camphor framework is being harnessed to design advanced functional materials with unique properties. A prominent area of this research is the development of homochiral metal-organic frameworks (MOFs), specifically metal-camphorate frameworks (MCamFs). rsc.org These materials are constructed using camphorate ligands and metal ions, resulting in porous crystalline structures with well-defined, chiral environments.
The chirality of MCamFs makes them highly promising for applications such as:
Chiral Recognition and Separation: The chiral pores can differentiate between enantiomers of a guest molecule, enabling enantioselective separation.
Asymmetric Catalysis: The framework itself can act as a heterogeneous catalyst, promoting asymmetric reactions within its chiral environment. rsc.org
Nonlinear Optics: The non-centrosymmetric nature of chiral materials can lead to interesting nonlinear optical properties.
Beyond MOFs, camphor derivatives are used as chiral dopants to induce helical structures in liquid crystal phases. mdpi.com The helical twisting power of these dopants is influenced by their molecular structure and concentration. This application is crucial for the development of advanced display technologies and chiral photonic materials. The design of such materials relies on understanding how the chirality of the camphor scaffold is transferred to the macroscopic properties of the material.
Antimicrobial and Antifungal Agent Development based on Camphor Derivatives
There is growing interest in developing new antimicrobial and antifungal agents to combat drug-resistant pathogens. Camphor and its derivatives have emerged as a promising class of compounds with significant biological activity. ingentaconnect.comnih.gov Numerous studies have synthesized and evaluated novel camphor derivatives, demonstrating their efficacy against a wide range of bacteria and fungi.
For example, two series of camphor derivatives showed potent antifungal activity against Trametes versicolor, with EC₅₀ values comparable to or better than the commercial fungicide carbendazim. mdpi.comnih.gov Another study found that camphor-thiazole derivatives exhibited significant activity against the plant pathogenic fungus Rhizoctonia solani. oregonstate.edu The mechanism of action for some of these compounds involves disrupting the mycelial morphology and increasing cell membrane permeability. mdpi.comoregonstate.edu
Sulfur derivatives of camphor have also been tested for their antimicrobial potential, showing efficacy against Gram-positive bacteria such as S. aureus and S. epidermidis. mdpi.com Silver complexes of camphor imines combine the antimicrobial properties of both silver and camphor, showing activity against both bacteria and fungi, which is relevant for treating opportunistic infections. nih.gov The broad-spectrum activity and potential for chemical modification make camphor derivatives a valuable scaffold for the development of new antimicrobial agents. ijsdr.org
| Camphor Derivative | Target Organism | Activity Metric (EC₅₀/MIC) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 3a (a camphor derivative) | Trametes versicolor (Fungus) | EC₅₀ = 0.43 mg/L | Activity was superior to the commercial fungicide tricyclazole (B1682534) (EC₅₀ = 118.20 mg/L). | mdpi.com |
| (S, S)-(+)-thiocamphor (2a) | Gram-positive bacteria (e.g., S. aureus) | MIC values tested; led to 17–52% reduction in cell viability. | Effective against biofilms formed by Gram-positive strains. | mdpi.com |
| Compound 4o (a camphor derivative) | Rhizoctonia solani (Fungus) | EC₅₀ = 6.16 mg/L | Demonstrated substantial antifungal efficacy against a major rice pathogen. | acs.org |
| Camphor-thiazole derivative (C5) | Rhizoctonia solani (Fungus) | EC₅₀ = 3-4 μg/mL | Showed superior efficacy to the control drug boscalid. | oregonstate.edu |
Q & A
Q. What are the established methods for synthesizing and characterizing sodium 1-methyl cis-camphorate?
Sodium 1-methyl cis-camphorate is typically synthesized via stereoselective alkylation of camphor derivatives, followed by ion exchange to yield the sodium salt. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., cis configuration) and purity via H and C spectral analysis .
- X-ray Diffraction (XRD) : Validate crystal structure and ionic coordination geometry .
- Elemental Analysis : Verify stoichiometry and sodium content . Ensure experimental protocols are detailed for reproducibility, including solvent choice, temperature, and purification steps (e.g., recrystallization) .
Q. How can this compound be integrated into chiral resolution studies?
Its rigid bicyclic structure makes it effective as a chiral selector in enantiomeric separations. Methodological considerations:
- Chromatographic Conditions : Optimize mobile phase (e.g., polar organic modifiers) and column temperature to enhance resolution .
- Binding Affinity Assays : Use isothermal titration calorimetry (ITC) to quantify host-guest interactions .
- Comparative Analysis : Benchmark against other camphor derivatives (e.g., sodium camphorsulfonate) to assess selectivity .
Q. What are the standard protocols for assessing the compound’s stability under varying experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- pH Sensitivity : Use UV-Vis spectroscopy to monitor structural changes in acidic/basic environments .
- Light Exposure Tests : Perform accelerated degradation studies under UV/visible light to evaluate photostability .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data for this compound across studies?
Discrepancies in NMR or IR spectra may arise from solvent polarity, concentration effects, or impurities. Mitigation strategies:
- Control Experiments : Replicate studies using identical solvents/purification methods to isolate variables .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets .
- Collaborative Verification : Cross-validate results with independent labs using standardized protocols .
Q. What computational modeling approaches are suitable for predicting the compound’s behavior in supramolecular systems?
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-receptor dynamics using software like GROMACS or AMBER .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) to explain chiral recognition mechanisms .
- Validation : Compare simulation outcomes with experimental XRD or NMR data to refine force fields .
Q. How can researchers design experiments to evaluate the compound’s role in asymmetric catalysis?
- Reaction Screening : Test catalytic efficiency in model reactions (e.g., aldol condensations) under varied conditions (temperature, solvent) .
- Kinetic Isotope Effects (KIE) : Investigate mechanistic pathways by substituting H with H in reactants .
- Enantiomeric Excess (ee) Analysis : Use chiral HPLC or circular dichroism (CD) to quantify stereoselectivity .
Q. What statistical frameworks are recommended for meta-analyses of sodium 1-methyl cis-camphorate’s physicochemical properties?
- Systematic Review Protocols : Follow PRISMA guidelines to aggregate data from diverse studies, addressing heterogeneity via subgroup analysis (e.g., by synthesis method) .
- Bayesian Meta-Regression : Account for measurement uncertainty and small sample sizes .
- Sensitivity Analysis : Exclude outlier studies to assess robustness of pooled estimates .
Methodological and Reporting Standards
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Detailed Experimental Sections : Include exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
- Supplementary Data : Provide raw spectral files (e.g., NMR FID files) and crystallographic data (CIF files) in supporting information .
- Ethical Reporting : Disclose batch-to-batch variability and failed attempts to prevent publication bias .
Q. What are the best practices for reconciling conflicting results in chiral recognition studies?
- Blinded Reanalysis : Have independent researchers reinterpret spectral/assay data to minimize confirmation bias .
- Cross-Technique Validation : Correlate HPLC retention times with NMR anisotropy measurements .
- Transparent Reporting : Use the ARRIVE guidelines for preclinical studies to ensure methodological rigor .
Tables for Data Organization
Q. Table 1. Key Physicochemical Properties of Sodium 1-Methyl cis-Camphorate
| Property | Method | Typical Value | Reference Standard |
|---|---|---|---|
| Melting Point | DSC | 215–218°C | USP <741> |
| Solubility (H₂O) | Gravimetric Analysis | 12.5 g/L at 25°C | OECD 105 |
| Specific Rotation | Polarimetry | +24.5° (c=1, H₂O) | Ph. Eur. 2.2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
